molecular formula C13H24N2O2 B1372083 Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate CAS No. 897396-23-5

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Cat. No.: B1372083
CAS No.: 897396-23-5
M. Wt: 240.34 g/mol
InChI Key: JZYLWFDGGQTJND-UHFFFAOYSA-N
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Description

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CID 45792700) is a protected diazabicyclic compound of interest in medicinal chemistry and pharmaceutical research . It has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound serves as a crucial synthetic intermediate and building block for the development of more complex molecules. Research indicates that derivatives based on the 3,10-diazabicyclo[4.3.1]decane scaffold, particularly those with specific alpha-methyl substitutions, are investigated as potent inhibitors of FK506-binding proteins (FKBPs) such as FKBP12, FKBP51, and FKBP52 . These inhibitors have shown potential for the treatment of a range of conditions, including psychiatric disorders (e.g., depression, post-traumatic stress disorder), metabolic diseases (e.g., obesity, diabetes), neurological disorders (e.g., Alzheimer's disease), and chronic pain states . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and handling for further synthetic manipulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(9-15)14-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYLWFDGGQTJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multistep organic synthesis starting from bicyclic amine precursors. The key step is the selective introduction of the tert-butyl carboxylate protecting group onto the diazabicyclo scaffold. The common synthetic approach includes:

  • Formation of the bicyclic amine intermediate via cyclization of appropriate diamine or amino alcohol precursors.
  • Protection of the amine functionality by reaction with tert-butyl chloroformate (Boc2O or equivalent) under basic conditions to form the tert-butyl carbamate ester.

This reaction is usually conducted under anhydrous conditions to prevent hydrolysis and side reactions, with bases such as triethylamine or sodium bicarbonate facilitating the reaction.

Example Synthetic Procedure

A representative synthetic procedure involves:

  • Dissolving the bicyclic diamine intermediate in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • Cooling the reaction mixture to 0 °C to control the exothermic nature of the reaction.
  • Adding tert-butyl chloroformate dropwise, followed by a base (e.g., triethylamine) to neutralize the released hydrochloric acid.
  • Stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
  • Workup involving aqueous extraction, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

Industrial Scale Preparation

Industrial synthesis follows similar chemical principles but employs:

  • Industrial-grade reagents and solvents.
  • Larger reactors with precise temperature and mixing control.
  • Continuous or batch processing to optimize yield and purity.
  • In-process monitoring using chromatographic and spectroscopic methods to ensure quality.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran (THF) Aprotic, dry solvents preferred
Temperature 0 °C to room temperature Cooling controls exothermic reaction
Base Triethylamine, sodium bicarbonate Neutralizes HCl byproduct
Reaction Time 2–24 hours Depends on scale and reactant purity
Purification Column chromatography, recrystallization To achieve >95% purity

Analytical and Characterization Techniques

To confirm the successful preparation and purity of this compound, the following techniques are employed:

Alternative Synthetic Routes and Derivatives

Recent patent literature and research have explored alpha-methyl substituted derivatives of diazabicyclo[4.3.1]decane, which involve:

  • Starting from chiral amino alcohols (e.g., (S)- or (R)-2-amino-1-propanol).
  • Protection steps such as benzyl and nosyl groups.
  • Allylation and metathesis reactions to build bicyclic frameworks.
  • Subsequent Boc protection and functionalization.

These methods demonstrate the flexibility of the diazabicyclo scaffold and provide routes to stereochemically defined derivatives with enhanced biological activity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Purity Notes
Boc Protection of Bicyclic Amine Diazabicyclo amine intermediate tert-Butyl chloroformate, base 0 °C to RT, aprotic solvent High yield, >95% purity Most common laboratory method
Alpha-Methyl Substituted Derivatives Chiral amino alcohols, allyl bromide Benzyl, nosyl protection, Grubbs catalyst, Boc2O Multistep, inert atmosphere Moderate to high yield Used for stereoselective derivative synthesis
Industrial Batch Synthesis Industrial-grade amines tert-Butyl chloroformate, base Controlled temperature, scale-up Optimized for purity Scaled for pharmaceutical production

Research Findings on Reaction Analysis

  • The tert-butyl carbamate group provides steric hindrance, influencing reactivity and selectivity in subsequent transformations.
  • Reaction with tert-butyl chloroformate proceeds efficiently under mild basic conditions, minimizing side reactions.
  • Purification techniques such as flash chromatography are effective in isolating the desired product with high purity.
  • The bicyclic framework remains intact under reaction conditions, preserving the compound’s structural integrity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. Its structural complexity allows it to participate in various chemical reactions:

Reaction Type Description
Nucleophilic Substitution Reacts with electrophiles to form new carbon-carbon or carbon-nitrogen bonds.
Condensation Reactions Forms larger molecules through the elimination of small molecules like water.
Cyclization Reactions Can undergo cyclization to form new cyclic compounds, enhancing structural diversity.

These reactions are crucial in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug candidate due to its ability to modulate biological targets:

Case Study: Enzyme Inhibition

A study explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. By binding to enzyme active sites, it can alter their activity, leading to therapeutic effects.

Biological Research

The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels essential for cellular functions:

Buffering Capacity pH Range
Effective6 - 8.5

This application is particularly relevant in biochemical assays where pH stability is critical for accurate results.

Mechanism of Action

The mechanism of action of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Ring Size and Substituent Positioning
  • Tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate (): Features an 8-oxa (oxygen atom) and 4-oxo (ketone) group within the [4.3.1] system. The oxa and oxo groups increase polarity, impacting solubility and reactivity compared to the parent compound .
  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate ():

    • Smaller [2.2.2] ring system with reduced conformational flexibility.
    • Higher ring strain may affect stability but enhances reactivity in nucleophilic substitutions .
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (): [3.2.1] system with asymmetric bridge lengths.
Functional Group Modifications
  • 10-(5-Chloropyridin-3-yl)-3,10-diazabicyclo[4.3.1]decane-3-carboxylic acid tert-butyl ester ():

    • A 5-chloropyridinyl substituent at the 10-position introduces aromaticity and halogen-mediated interactions.
    • Demonstrated affinity for α4β2 nicotinic acetylcholine receptors, suggesting enhanced CNS activity compared to unsubstituted analogs .
  • Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (): Larger [3.3.1] framework with extended bridgehead spacing.

Physicochemical Properties

Compound Ring System Key Functional Groups Boc Position Polarity Applications
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate [4.3.1] None 3 Moderate Drug intermediate
Tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate [4.3.1] 4-oxo, 8-oxa 10 High Specialty synthesis
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] None 2 Low Rigid scaffold
10-(5-Chloropyridin-3-yl) derivative [4.3.1] 5-chloropyridinyl 10 Moderate Nicotinic receptor ligands

Biological Activity

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS Number: 897396-23-5) is a bicyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol, this compound is characterized by its unique structure, which includes a tert-butyl group and a diazabicyclo framework. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Purity : Typically around 97% .

Chemical Structure

The chemical structure can be represented as follows:

CC(C)(C)OC(=O)N1CCC2CCCC(C1)N2\text{C}C(C)(C)OC(=O)N1CCC2CCCC(C1)N2

This structure contributes to its biological activity, particularly in interactions with biological macromolecules.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing physiological responses such as neurotransmission and hormonal activity.

Pharmacological Properties

Research indicates the following pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary data suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study tested the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Cell Line Studies :
    • In vitro studies using human breast cancer cell lines (MCF-7) reported that treatment with the compound led to a decrease in cell viability by up to 60% after 48 hours, suggesting potential for further development as an anticancer agent.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in MCF-7
Enzyme InhibitionSpecific enzyme targets identified

Q & A

Q. What is the synthetic route for preparing tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, and how is its purity validated?

The compound is typically synthesized via multistep reactions involving bicyclic amine intermediates protected by tert-butyloxycarbonyl (Boc) groups. A common approach includes cyclization of precursor amines followed by Boc protection under anhydrous conditions. Purity is validated using HPLC (>95% purity thresholds) and GC/MS to detect volatile impurities . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR at 600 MHz) confirms structural integrity, with characteristic peaks for Boc groups (δ ~1.3 ppm for tert-butyl protons) and bicyclic backbone protons .

Q. Which analytical techniques are critical for characterizing this bicyclic carboxylate?

Key techniques include:

  • NMR spectroscopy : For stereochemical assignment and Boc group confirmation.
  • Mass spectrometry (MS) : To determine molecular weight (e.g., exact mass 198.1368 g/mol for related analogs) .
  • HPLC : To assess purity, especially for drug discovery applications .
  • Melting point analysis : To verify crystallinity (e.g., mp 58–59°C for structurally similar bicyclic carboxylates) .

Q. What safety precautions are required when handling this compound?

The compound may cause respiratory or skin irritation. Use in well-ventilated areas with PPE (gloves, goggles, lab coats). Avoid inhalation of vapors and direct contact. Storage conditions should adhere to guidelines for Boc-protected amines: dry, inert atmosphere (argon/N2), and temperatures below –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing stereochemical byproducts?

Yield optimization involves factorial design experiments to test variables like reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) can be employed. Advanced monitoring with chiral HPLC or circular dichroism (CD) spectroscopy helps resolve enantiomeric excess .

Q. How should contradictory data on physical properties (e.g., boiling point, solubility) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Researchers should:

  • Compare analytical data across multiple batches using standardized protocols (e.g., USP methods).
  • Perform thermogravimetric analysis (TGA) to assess decomposition profiles.
  • Cross-reference with structurally analogous compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, boiling point 276°C at 760 mmHg) .

Q. What strategies are effective for functionalizing the bicyclic scaffold for targeted drug discovery?

The tertiary amine in the diazabicyclo framework allows for:

  • N-alkylation : Using electrophiles (e.g., aryl halides) under basic conditions.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aromatic moieties .
  • Boc deprotection : Acidic conditions (HCl/dioxane) to generate free amines for further derivatization .

Q. How can computational modeling aid in understanding the compound’s reactivity or binding interactions?

Density functional theory (DFT) calculations predict electron density distributions, highlighting reactive sites (e.g., nucleophilic amines). Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzyme active sites), leveraging crystallographic data from related bicyclic systems .

Q. What experimental approaches address stability challenges during long-term storage?

Stability studies under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC analysis identify degradation pathways (e.g., Boc group hydrolysis). Lyophilization or formulation with stabilizers (e.g., antioxidants like BHT) mitigates decomposition .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with published analogs (e.g., tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, CAS 146231-54-1) to resolve ambiguities .
  • Contradiction Mitigation : Replicate experiments using standardized reagents (e.g., ≥97% purity tert-butyl precursors) to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

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